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molecular formula C7H5ClN2S B3045627 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine CAS No. 110704-35-3

2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine

Cat. No. B3045627
M. Wt: 184.65 g/mol
InChI Key: PEZKJSQLIHPQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723010

Procedure details

A mixture of 3-amino-2-mercaptopyridine (3.6 g) prepared by the method of J. Org. Chem., 29, 2652 (1963), 2-chloro-1,1,1-triethoxyethane (6.5 g) and ethanol (60 ml) was heated at 60° C. for 4 hours. The crude solid resulting from evaporation of ethanol was chromatographed over silica gel to obtain the product (2.94 g; m.p. 71°-73° C.).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([SH:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl:9][CH2:10][C:11](OCC)(OCC)OCC>C(O)C>[Cl:9][CH2:10][C:11]1[S:8][C:3]2[C:2]([N:1]=1)=[CH:7][CH:6]=[CH:5][N:4]=2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC=1C(=NC=CC1)S
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of J
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel
CUSTOM
Type
CUSTOM
Details
to obtain the product (2.94 g; m.p. 71°-73° C.)

Outcomes

Product
Name
Type
Smiles
ClCC=1SC2=NC=CC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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